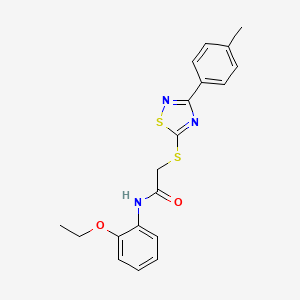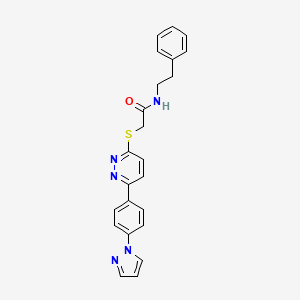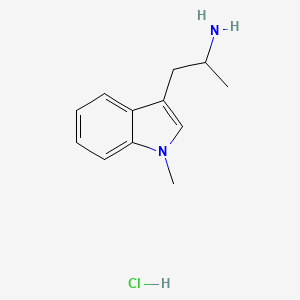
3-Chloro-1-(2,4-difluorophenyl)propan-1-one
概要
説明
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is an organic compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is known for its role in the production of ticagrelor, a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one typically involves the reaction of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained. Here is a detailed procedure:
- Aluminum chloride (0.3 mol) is added carefully to 1,3-difluorobenzene (0.26 mol) and the mixture is heated with vigorous stirring till 50°C.
- 3-Chloropropionyl chloride (0.26 mol) is added dropwise over a 15-minute period at 40°C (cooled on ice) and the mixture is stirred at 50°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-Chloro-1-(2,4-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Major Products
Substitution: Depending on the nucleophile, products such as 3-methoxy-1-(2,4-difluorophenyl)propan-1-one can be formed.
Reduction: The major product is 3-chloro-1-(2,4-difluorophenyl)propan-1-ol.
科学的研究の応用
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: As an intermediate in the synthesis of ticagrelor, it plays a crucial role in cardiovascular research and drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the release of a fluoride ion. As an intermediate in the synthesis of ticagrelor, it indirectly influences pathways related to platelet aggregation, contributing to the inhibition of platelet aggregation and prevention of atherothrombotic events.
類似化合物との比較
Similar Compounds
3-Chloro-1-(2,4-difluorophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
3-Chloro-1-(2,4-difluorophenyl)butan-1-one: Similar structure but with an additional carbon atom in the chain.
Uniqueness
3-Chloro-1-(2,4-difluorophenyl)propan-1-one is unique due to its specific structural configuration, which makes it an ideal intermediate for the synthesis of ticagrelor. Its ability to form a chloroformate ester and release a fluoride ion is a distinctive feature that sets it apart from similar compounds.
特性
IUPAC Name |
3-chloro-1-(2,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSNRAJSOXNDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)





![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/new.no-structure.jpg)


![ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2788846.png)
